2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
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Overview
Description
2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a chemical compound with the molecular formula C17H13F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group and a benzimidazole moiety.
Preparation Methods
The synthesis of 2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the reaction of 2-methylphenol with 2-(trifluoromethyl)-1H-benzimidazole-1-acetic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can be compared with other similar compounds, such as:
2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propionate: This compound has a similar structure but with a propionate group instead of an acetate group.
2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butyrate: This compound features a butyrate group, offering different chemical and biological properties.
2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]valerate: This compound has a valerate group, which can influence its reactivity and applications.
Properties
IUPAC Name |
(2-methylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-11-6-2-5-9-14(11)24-15(23)10-22-13-8-4-3-7-12(13)21-16(22)17(18,19)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJXTWOWTDQGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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